molecular formula C20H19NO5 B2604681 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one CAS No. 1272756-30-5

6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one

Cat. No.: B2604681
CAS No.: 1272756-30-5
M. Wt: 353.374
InChI Key: JQLXLUSHEYDDNI-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique furoquinoline structure, which includes methoxy groups and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone derivatives with suitable aldehydes or ketones in the presence of acid catalysts can lead to the formation of the furoquinoline core. Subsequent methoxylation steps introduce the methoxy groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one is unique due to its specific substitution pattern and the presence of multiple methoxy groups.

Properties

IUPAC Name

6,8-dimethoxy-9-(4-methoxyphenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-23-12-6-4-11(5-7-12)17-18-14(8-13(24-2)9-16(18)25-3)21-15-10-26-20(22)19(15)17/h4-9,17,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLXLUSHEYDDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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